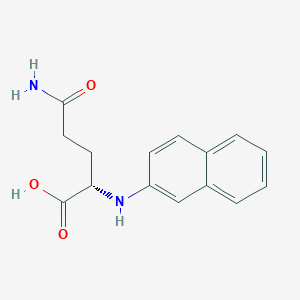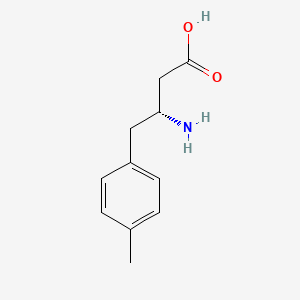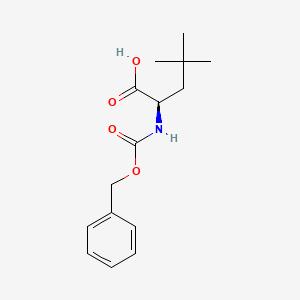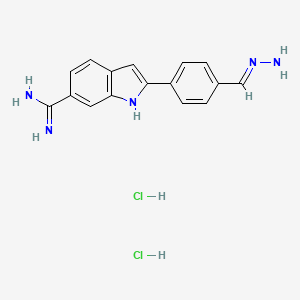
D-Glutamine, N-(triphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glutamine, N-(triphenylmethyl)-: is an organic compound that is a derivative of D-glutamine. It is characterized by the presence of a triphenylmethyl (trityl) group attached to the nitrogen atom of the glutamine molecule. This compound is often used in peptide synthesis and as a protecting group for amino acids due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamine, N-(triphenylmethyl)- involves several steps:
Formation of N-carbobenzoxy-D-glutamate: D-glutamate reacts with carbobenzoxy chloride in the presence of an organic solvent such as N,N-dimethylformamide and a base like triethylamine.
Selective Protection: The N-carbobenzoxy-D-glutamate is then selectively protected at the alpha-carboxyl group using bromomethyl-benzene to form N-benzyloxycarbonyl-D-benzyl L-glutamate.
Formation of N-benzyloxycarbonyl-D-glutaminebenzylester: This intermediate is reacted with triethylamine, ethyl chloroformate, and ammonia under controlled temperatures to form N-benzyloxycarbonyl-D-glutaminebenzylester.
Introduction of Triphenylmethyl Group: The product is then reacted with triphenylmethanol in the presence of concentrated sulfuric acid to form N-benzyloxycarbonyl-N-triphenylmethyl-D-glutaminebenzylester.
Final Deprotection: The benzyloxycarbonyl and benzyl groups are removed to yield D-Glutamine, N-(triphenylmethyl)-.
Industrial Production Methods: Industrial production methods for D-Glutamine, N-(triphenylmethyl)- typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: D-Glutamine, N-(triphenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The triphenylmethyl group can be replaced by other functional groups under specific conditions.
Deprotection Reactions: The triphenylmethyl group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions:
Acidic Conditions: Concentrated sulfuric acid is commonly used for the introduction and removal of the triphenylmethyl group.
Organic Solvents: N,N-dimethylformamide and other organic solvents are used to facilitate reactions and protect intermediates.
Major Products:
Scientific Research Applications
D-Glutamine, N-(triphenylmethyl)- has several scientific research applications:
Peptide Synthesis: It is used as a protecting group for amino acids in peptide synthesis to prevent unwanted side reactions.
Biological Studies: It is used in studies involving protein synthesis and enzyme interactions due to its stability and ease of removal.
Medicinal Chemistry: It is used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Mechanism of Action
The mechanism of action of D-Glutamine, N-(triphenylmethyl)- primarily involves its role as a protecting group. The triphenylmethyl group stabilizes the amino acid, preventing it from reacting with other compounds during synthesis. Upon completion of the desired reactions, the triphenylmethyl group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
N-fluorenylmethoxycarbonyl-N-triphenylmethyl-D-glutamine: Similar in structure but includes an additional fluorenylmethoxycarbonyl group.
N-carbobenzoxy-D-glutamine: Another derivative of D-glutamine used in peptide synthesis.
Uniqueness: D-Glutamine, N-(triphenylmethyl)- is unique due to its specific use as a protecting group in peptide synthesis, offering stability and ease of removal under controlled conditions .
Properties
IUPAC Name |
(2R)-5-amino-5-oxo-2-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDGZQRGAMRHNE-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid](/img/structure/B8073912.png)
![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/structure/B8073916.png)
![(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B8073921.png)




![L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8073965.png)

![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)


